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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro use of

BIO5192, a highly potent and selective small molecule inhibitor of the integrin α4β1, also

known as Very Late Antigen-4 (VLA-4). These guidelines are intended to assist researchers in

immunology, hematology, and oncology in designing and executing experiments to investigate

VLA-4-mediated biological processes.

Introduction
BIO5192 is a powerful research tool for studying the roles of VLA-4 in cell adhesion, migration,

and signaling. VLA-4 is a key mediator in inflammatory responses and hematopoiesis, primarily

through its interaction with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and

fibronectin. By specifically blocking this interaction, BIO5192 allows for the elucidation of VLA-

4's contribution to various physiological and pathological processes. In vitro, BIO5192 is

instrumental in studying leukocyte adhesion to endothelial cells, hematopoietic stem and

progenitor cell (HSPC) mobilization, and the proliferation and survival of certain cancer cells.

Mechanism of Action
BIO5192 selectively binds to integrin α4β1, preventing its interaction with VCAM-1 and the CS-

1 domain of fibronectin. This blockade directly inhibits the adhesion of cells expressing VLA-4,

such as lymphocytes and hematopoietic stem cells, to their respective ligands on other cells or

the extracellular matrix. Notably, BIO5192 does not induce the internalization of the α4β1
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integrin, unlike some antibody-based inhibitors.[1] This allows for the study of direct VLA-4

blockade without the confounding factor of receptor downregulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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